6-(4-Fluorophenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid
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Overview
Description
Scientific Research Applications
Inhibitor Design for p38 MAP Kinase
6-(4-Fluorophenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid is structurally related to a class of compounds recognized for their selective inhibition of p38 MAP kinase. These inhibitors are instrumental in controlling the release of proinflammatory cytokines. The role of the 4-fluorophenyl group in achieving high binding selectivity and potency, by occupying a specific hydrophobic pocket in the target protein, has been underlined in the design of these inhibitors. These molecules have been a focal point for understanding ligand-receptor interactions and optimizing drug efficacy (Scior et al., 2011).
Biochemical Research
Role in Heterocyclic Amine Formation and Analysis
Compounds with structural similarities to this compound have been studied for their role in the formation of heterocyclic amines (HCAs), which are notable in food chemistry and toxicology. Understanding the formation pathways of these compounds, especially from lipid oxidation and the Maillard reaction, is crucial in assessing the health risks associated with processed food consumption (Zamora & Hidalgo, 2015).
Analytical Techniques for HCA Detection
Analytical methods for detecting HCAs, which share structural attributes with this compound, have been extensively reviewed. This includes the study of their metabolites in various biological matrices, which is crucial for understanding their biological impact and exposure levels. The advancements in analytical techniques, particularly liquid chromatography coupled with mass spectrometry, have been pivotal in this research domain (Teunissen et al., 2010).
Chemical Synthesis and Material Science
Functionalized Quinazolines and Pyrimidines
The incorporation of functional groups similar to those in this compound into quinazoline and pyrimidine rings has shown great promise in the creation of novel optoelectronic materials. This field has witnessed significant research aimed at developing materials with enhanced photo- and electroluminescence properties for various applications, including organic light-emitting diodes and dye-sensitized solar cells (Lipunova et al., 2018).
Environmental Chemistry and Toxicology
Fluorinated Chemical Alternatives
Studies have also delved into the environmental impacts and potential toxicological profiles of fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids and sulfonic acids, considering the persistence and bioaccumulation concerns. This line of research is crucial for risk assessment and management of such chemicals, including those structurally related to this compound (Wang et al., 2013).
Safety and Hazards
Properties
IUPAC Name |
6-(4-fluorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN2O3/c1-7-12-10(14(18)19)6-11(16-13(12)20-17-7)8-2-4-9(15)5-3-8/h2-6H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUAYNYPFFGUXKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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